

Application Notes & Protocols: 1H and 13C NMR Spectroscopy of D-Fructose-d-1

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Compound of Interest		
Compound Name:	D-Fructose-d-1	
Cat. No.:	B12398892	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Fructose is a simple ketonic monosaccharide found in many plants and is a key component of sucrose and high-fructose corn syrup. In solution, D-Fructose exists not as a single structure but as a complex equilibrium mixture of at least five different tautomers: α - and β -pyranose forms, α - and β -furanose forms, and a minor open-chain keto form.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and quantitative analysis of this complex mixture.[1][3] The use of a deuterated solvent such as Deuterium Oxide (D₂O) is standard practice, which leads to the exchange of all hydroxyl (-OH) protons for deuterium (-OD), simplifying the ¹H NMR spectrum. For a **D-Fructose-d-1** sample, where a deuterium atom specifically replaces a proton at the C1 position, NMR analysis provides detailed insights into the specific tautomeric forms and their relative concentrations.

Tautomeric Equilibrium of D-Fructose in Solution

When dissolved in D₂O, D-Fructose undergoes mutarotation to establish an equilibrium among its cyclic and open-chain forms.[1][2] The predominant form is β -D-fructopyranose, followed by β -D-fructofuranose and α -D-fructofuranose.[1] The α -D-fructopyranose and the open keto form are present in much smaller quantities.[1][4] At 20°C in D₂O, the approximate distribution is:

• β-pyranose: ~68.2%[1][5]

β-furanose: ~22.4%[1][5]







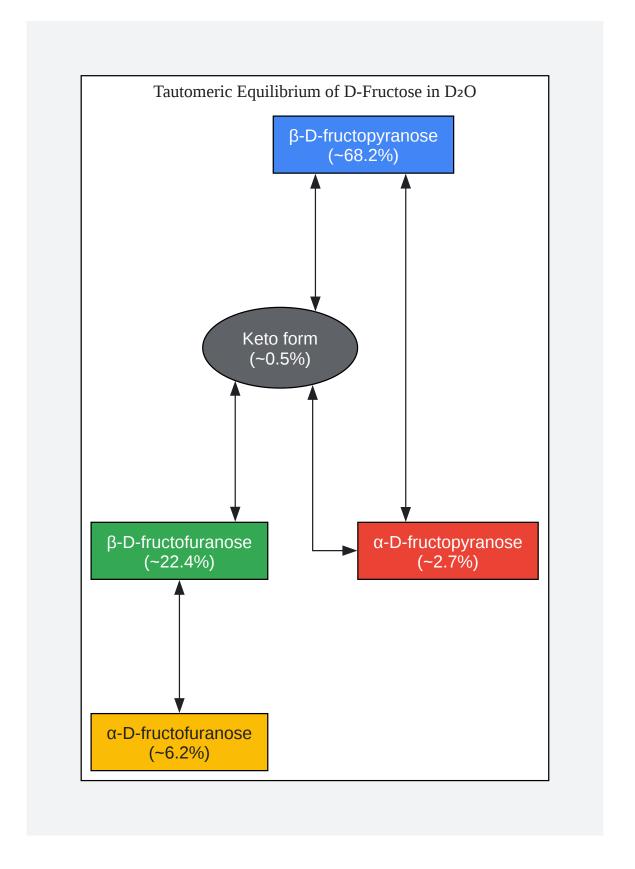
• α-furanose: ~6.2%[1][5]

• α-pyranose: ~2.7%[1][5]

• keto form: ~0.5%[1][5]

This equilibrium is fundamental to understanding the chemical properties and biological activity of fructose.





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Figure 1: Tautomeric forms of D-Fructose in equilibrium in an aqueous solution.



Quantitative NMR Data

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. This allows for the differentiation of signals from the various tautomers of D-Fructose in the same solution.[1] For **D-Fructose-d-1**, the signals corresponding to H-1 protons would be absent in the ¹H NMR spectrum, and the C-1 carbon signal in the ¹³C spectrum would be altered due to coupling with deuterium.

¹H NMR Spectral Data

The ¹H NMR spectrum of D-Fructose is complex due to the presence of multiple tautomers and significant signal overlap, particularly in the 3.5-4.2 ppm region.[1][6] The anomeric protons (H-2) are typically found in the 4.5-5.5 ppm range.[6] The table below summarizes the assigned chemical shifts for the major tautomers in D₂O.

Table 1: ¹H Chemical Shifts (δ, ppm) for D-Fructose Tautomers in D₂O.[1]

Proton	β-pyranose	β-furanose	α-furanose	α-pyranose	Keto
H-1a	3.59	3.73	3.61	3.65	4.24
H-1b	3.86	3.64	3.70	3.80	4.24
H-3	4.09	4.19	4.13	4.09	4.32
H-4	3.83	4.01	4.21	3.84	4.22
H-5	3.78	3.87	3.96	3.80	4.02
H-6a	3.73	3.73	3.70	3.72	3.74

| H-6b | 3.70 | 3.64 | 3.61 | 3.67 | 3.74 |

Note: Data adapted from Barclay et al. (2012). Chemical shifts are referenced relative to an internal standard.

¹³C NMR Spectral Data



¹³C NMR offers better signal dispersion compared to ¹H NMR, making it highly effective for resolving the signals from different tautomers.[3][6] The anomeric carbon (C-2) signals are particularly useful for quantification as they appear in a distinct region (98-105 ppm).[7]

Table 2: 13 C Chemical Shifts (δ , ppm) for D-Fructose Tautomers in D₂O.

Carbon	β-pyranose	β-furanose	α-furanose	α-pyranose	Keto
C-1	64.9	63.8	62.7	64.6	64.8
C-2	98.8	101.9	104.9	99.0	211.5
C-3	68.1	76.5	82.2	68.2	72.3
C-4	70.4	75.6	77.5	70.3	70.4
C-5	67.9	80.9	81.3	70.0	70.0

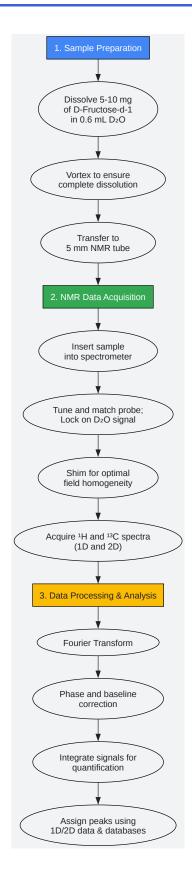
| C-6 | 64.4 | 63.2 | 63.8 | 62.7 | 63.8 |

Note: Data compiled from literature values.[1][7][8] The keto form C-2 signal is significantly downfield due to its carbonyl nature.

Experimental Protocols

A standardized workflow is crucial for obtaining high-quality, reproducible NMR data.[9] This involves careful sample preparation, parameter optimization for data acquisition, and systematic data processing.





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Figure 2: General experimental workflow for NMR analysis of **D-Fructose-d-1**.



Protocol 1: Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **D-Fructose-d-1** solid sample. For quantitative NMR (qNMR), a precise weight is essential.[10]
- Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity D₂O (99.9% D or higher) in a clean vial. If an internal standard (e.g., DSS, TMSP) is required for chemical shift referencing or quantification, it should be added at this stage.
- Homogenization: Vortex the solution for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous.
- Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.[10]
- Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 20°C or 298 K) for at least 48 hours to ensure the tautomeric equilibrium is reached before data acquisition.

Protocol 2: ¹H NMR Data Acquisition (500 MHz Spectrometer)

- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the D₂O solvent. Tune and match the probe for the ¹H frequency.
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation) is recommended.
 - Spectral Width: ~12-16 ppm, centered around 4.7 ppm.
 - Acquisition Time: ~2-3 seconds.



- Relaxation Delay (d1): 5 seconds (for quantitative results, d1 should be at least 5 times the longest T₁ relaxation time).
- Number of Scans (ns): 16 to 64, depending on the sample concentration.
- Temperature: 298 K (25°C).

Protocol 3: ¹³C NMR Data Acquisition (125 MHz Spectrometer)

- Instrument Setup: After ¹H acquisition, tune and match the probe for the ¹³C frequency.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
 - Spectral Width: ~220-240 ppm, centered around 100 ppm.
 - Acquisition Time: ~1-1.5 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans (ns): 1024 to 4096, as ¹³C has a low natural abundance and is less sensitive than ¹H.[1]

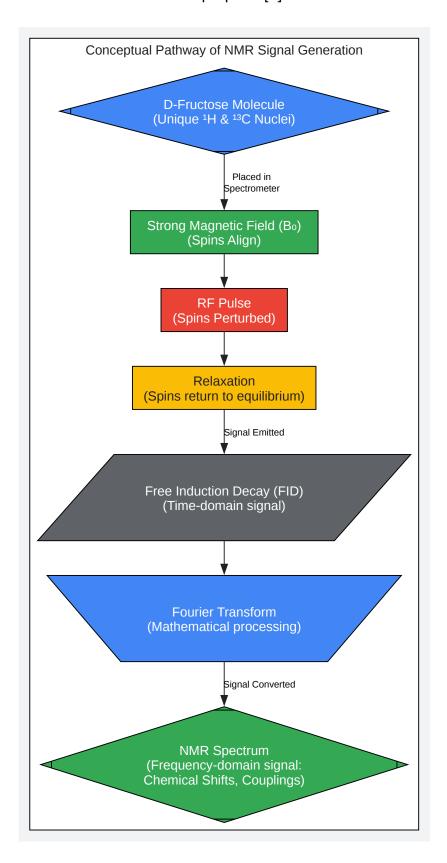
Data Analysis and Interpretation

The acquired Free Induction Decay (FID) is processed through Fourier transformation, followed by phase and baseline correction. The resulting spectrum can then be analyzed. For D-Fructose, analysis involves:

- Peak Assignment: Identifying which peak corresponds to which nucleus in which tautomer.
 This is often facilitated by 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[1][5]
- Quantification: The relative concentration of each tautomer can be determined by integrating unique, well-resolved signals in the ¹H or ¹³C spectrum.[11][12] The anomeric carbon signals



in the ¹³C spectrum are often ideal for this purpose.[7]



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